Avitriptan fumarate

Description

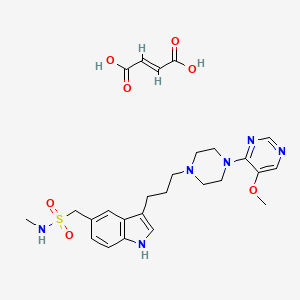

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3S.C4H4O4/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22;5-3(6)1-2-4(7)8/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXXORRZIQGUIN-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171171-42-9 | |

| Record name | Avitriptan fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171171429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVITRIPTAN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G25KE3954 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization

Synthesis of Avitriptan (B195663) Fumarate (B1241708) and Key Intermediates

The synthesis of Avitriptan has been approached through various routes, with a notable strategy involving the Fischer indole (B1671886) synthesis. acs.orgscispace.com This method is a cornerstone in the synthesis of many indole-containing pharmaceuticals, including several triptans. wikipedia.orgacs.orgwikiwand.com An efficient synthesis of Avitriptan has been reported, which relies on a two-phase Fischer indolization reaction as the key step. acs.orgscispace.com

Regioselective Hydroformylation Approaches in Synthetic Pathways

While the primary reported synthesis of Avitriptan itself relies on the Fischer indole synthesis, the application of modern catalytic methods like regioselective hydroformylation is crucial in the synthesis of key building blocks for related compounds and advanced intermediates. acs.orgscispace.comresearchgate.net Hydroformylation, a rhodium-catalyzed process, introduces a formyl group and a hydrogen atom across a double bond and is a powerful tool for constructing aldehyde functionalities. wikipedia.orgnih.govresearchgate.netnih.gov

In the context of synthesizing complex molecules, a domino reaction sequence that includes regioselective hydroformylation has been developed to generate β-aryl aldehydes from alkynes. researchgate.net This approach is particularly relevant for creating intermediates that can be further elaborated into structures like the propyl-indole moiety of Avitriptan. wikipedia.orgresearchgate.net A specific example is the synthesis of an intermediate for Avitriptan which utilizes a rhodium-catalyzed domino hydroformylation-hydrogenation sequence. researchgate.net The regioselectivity of the hydroformylation is critical to ensure the formation of the desired linear aldehyde over its branched isomer.

Table 1: Key Aspects of Regioselective Hydroformylation in Organic Synthesis

| Feature | Description | Relevance to Avitriptan Synthesis |

| Catalyst | Typically a rhodium complex with specialized ligands. | Enables the efficient and selective introduction of an aldehyde group. |

| Regioselectivity | The preferential formation of one constitutional isomer over another (e.g., linear vs. branched aldehyde). | Crucial for obtaining the correct substitution pattern on the indole core. |

| Domino Reaction | A sequence of reactions where the product of one step is the substrate for the next, occurring in a single pot. | Increases synthetic efficiency by reducing the number of purification steps. |

| Substrate | Alkenes or alkynes. | Provides a versatile entry point for constructing the side chains of triptan analogues. |

Role of Molecular Recognition (e.g., Hydrogen Bonding) in Reaction Control

The concept of molecular recognition, particularly through non-covalent interactions like hydrogen bonding, plays a significant role in modern synthetic chemistry to control reaction selectivity. nih.govnih.govwikipedia.org In the synthesis of complex molecules, directing groups can be used to guide a catalyst to a specific reaction site, a strategy inspired by enzymatic catalysis. acs.orgmdpi.com

Supramolecular catalysis, which leverages these non-covalent interactions, can be employed to achieve high levels of selectivity. nih.govnih.govwikipedia.org For instance, the use of a supramolecular substrate recognition strategy has been demonstrated in a domino reaction to generate a key aldehyde intermediate for Avitriptan. researchgate.net This approach utilizes a catalyst system that can recognize and bind to a specific part of the substrate molecule, thereby directing the catalytic transformation to a desired position. Hydrogen bonding is a key interaction in forming such host-guest complexes, which can orient the substrate for a specific reaction, such as regioselective hydroformylation. nih.govresearchgate.netacs.orgacs.orgnumberanalytics.com

Exploration of Analogues and Derivatives for Structure-Activity Exploration

The development of Avitriptan and other triptans has been driven by extensive structure-activity relationship (SAR) studies to optimize their pharmacological profile. drugbank.comacs.orgfiveable.me This involves the synthesis of a wide range of analogues and derivatives to understand how different structural modifications affect receptor binding and efficacy.

Comparative Synthetic Routes to Structurally Related Triptans

The synthesis of various triptans often shares common synthetic strategies, with the Fischer indole synthesis being a frequently employed method. wikipedia.orgacs.org This reaction allows for the construction of the core indole structure from a substituted phenylhydrazine (B124118) and a suitable aldehyde or ketone.

For example, the synthesis of Eletriptan (B1671169), another prominent triptan, has also been achieved via a Fischer indole approach as a second-generation process, highlighting its versatility. acs.orggoogle.comnih.gov The choice of starting materials for the Fischer indole synthesis directly determines the substitution pattern on the final triptan molecule.

Table 2: Comparison of Synthetic Strategies for Triptans

| Triptan | Key Synthetic Strategy | Starting Materials for Indole Formation | Reference |

| Avitriptan | Fischer Indole Synthesis | Substituted phenylhydrazine and 5-chlorovaleraldehyde | acs.orgscispace.com |

| Eletriptan | Fischer Indole Synthesis | Substituted phenylhydrazine and a carbonyl compound | acs.org |

| Sumatriptan (B127528) | Fischer Indole Synthesis | Substituted phenylhydrazine and an aldehyde | acs.org |

| Zolmitriptan (B1197) | From a pre-formed indole derivative | (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one | acs.org |

Design Principles for Directed Chemical Modification Studies

The design of new triptan analogues is guided by established SAR principles. drugbank.comwikipedia.orgresearchgate.net The tryptamine (B22526) scaffold is a key pharmacophore, and modifications are typically made to the substituent at the 5-position of the indole ring and the amino side chain. The goal of these modifications is often to improve pharmacokinetic properties, such as oral bioavailability and duration of action, while maintaining or improving affinity for the 5-HT1B/1D receptors. acs.org

For Avitriptan, the N-methylmethanesulfonamide group at the 5-position and the extended piperazine-pyrimidine side chain at the 3-position are key structural features that differentiate it from other triptans like Sumatriptan. wikipedia.org The design of analogues would involve systematically altering these groups. For instance, the sulfonamide group could be replaced with other electron-withdrawing groups, or the piperazine (B1678402) ring could be substituted or replaced with other heterocyclic systems to probe the steric and electronic requirements of the receptor binding pocket.

Molecular Pharmacology and Receptor Interaction Mechanisms

Serotonin (B10506) Receptor Agonism Profile

Avitriptan (B195663) demonstrates a high-affinity and selective agonist profile for certain subtypes of serotonin receptors, which is characteristic of the triptan class of compounds. drugbank.comnih.gov This agonism is central to its mechanism of action. The primary targets are the 5-HT1B, 5-HT1D, and to some extent, the 5-HT1F receptors. nih.goveur.nl

Avitriptan acts as a potent agonist at the human 5-HT1B receptor. eur.nl In vitro functional assays, specifically those measuring the inhibition of forskolin-induced cAMP, have characterized this activity. The potency of avitriptan at the 5-HT1B receptor is demonstrated by a pEC50 value of 8.57 in cAMP assays. eur.nl The pEC50 value represents the negative logarithm of the molar concentration at which a drug elicits 50% of its maximum response.

The agonism at 5-HT1B receptors is believed to mediate the vasoconstriction of cranial blood vessels. eur.nl Studies on isolated human coronary arteries show that avitriptan can induce contraction, an effect attributed to 5-HT1B receptor activation. nih.gov In these studies, avitriptan exhibited a pD2 of 7.39 ± 0.09. nih.gov While this vasoconstrictor effect is a key therapeutic mechanism in cerebral arteries, it also highlights potential effects on other vascular beds, such as the coronary arteries. nih.gov The functional potency of triptans to inhibit cAMP increase through 5-HT1B receptor activation has been shown to positively correlate with their potency to contract the human coronary artery. nih.govnih.gov

Table 1: In Vitro Functional Activity of Avitriptan at 5-HT1B Receptor

| Assay Type | Parameter | Value | Source |

|---|---|---|---|

| cAMP Inhibition | pEC50 | 8.57 | eur.nl |

| Human Coronary Artery Contraction | pD2 | 7.39 ± 0.09 | nih.gov |

Avitriptan is a high-potency agonist at the 5-HT1D receptor, a key target for antimigraine therapies. eur.nlpatsnap.com The activation of these receptors, located on trigeminal nerve endings, is thought to inhibit the release of pro-inflammatory neuropeptides. nih.govpatsnap.com

Functional characterization through in vitro assays reveals avitriptan's significant agonist activity. In [35S]GTPγS binding assays, which measure G-protein activation following receptor agonism, avitriptan demonstrated a pEC50 of 9.27 at the human 5-HT1D receptor. eur.nl This high potency is comparable to or greater than that of many other triptans, indicating a strong interaction with this receptor subtype. eur.nl Like other triptans, avitriptan's binding profile does not significantly distinguish between the 5-HT1B and 5-HT1D receptor subtypes. researchgate.net

Table 2: In Vitro Functional Activity of Avitriptan at 5-HT1D Receptor

| Assay Type | Parameter | Value | Source |

|---|---|---|---|

| [35S]GTPγS Binding | pEC50 | 9.27 | eur.nl |

In addition to its primary activity at 5-HT1B/1D receptors, avitriptan also functions as an agonist at the 5-HT1F receptor. nih.goveur.nl The 5-HT1F receptor has emerged as a therapeutic target for migraine because its activation is thought to inhibit nociceptive pathways without causing the vasoconstriction associated with 5-HT1B receptor agonism. eur.nlresearchgate.net

Radioligand binding studies have confirmed avitriptan's affinity for the 5-HT1F receptor. nih.gov Functional assays measuring cAMP inhibition further characterize this interaction, with avitriptan showing a pEC50 value of 7.09. eur.nl This indicates a potent, though comparatively lower, agonist activity at the 5-HT1F receptor relative to its effects on 5-HT1B and 5-HT1D receptors. eur.nl

The pharmacological profile of avitriptan is best understood in the context of other triptans. While all triptans are 5-HT1B/1D receptor agonists, there are variations in their potency and selectivity across different serotonin receptor subtypes. drugbank.comresearchgate.net

Avitriptan demonstrates high potency at both 5-HT1B and 5-HT1D receptors, comparable to other potent triptans like zolmitriptan (B1197) and eletriptan (B1671169). eur.nl Its affinity for the 5-HT1F receptor is also a shared characteristic with several other triptans. nih.gov However, the relative potencies at these three key receptors can differ. For instance, while eletriptan has a higher affinity than sumatriptan (B127528) for both 5-HT1B and 5-HT1D receptors, avitriptan's potency is notably high at both sites. eur.nlnih.govelsevierpure.com These subtle differences in receptor interaction profiles may contribute to variations in clinical effects among the triptan class. drugbank.com

Table 3: Comparative Agonist Potency (pEC50) of Triptans at Human 5-HT Receptors

| Compound | 5-HT1B (cAMP) | 5-HT1D ([35S]GTPγS) | 5-HT1F (cAMP) | Source |

|---|---|---|---|---|

| Avitriptan fumarate (B1241708) | 8.57 | 9.27 | 7.09 | eur.nl |

| Sumatriptan | 7.32 | 8.30 | 8.03 | eur.nl |

| Zolmitriptan | 7.87 | 9.51 | 8.00 | eur.nl |

| Naratriptan | 8.05 | 8.80 | 8.38 | eur.nl |

| Rizatriptan (B1679398) | 7.08 | 8.11 | 6.54 | eur.nl |

| Eletriptan | 8.00 | 9.04 | 8.13 | eur.nl |

| Frovatriptan | 7.98 | 8.36 | 7.10 | eur.nl |

| Almotriptan (B1666892) | 7.08 | 7.75 | 7.79 | eur.nl |

Aryl Hydrocarbon Receptor (AhR) Ligand and Agonist Activity

Beyond its well-established role as a serotonin receptor agonist, avitriptan has been identified as a ligand and agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating gene expression, including that of metabolic enzymes. mdpi.comresearchgate.netnih.gov

Research has demonstrated that avitriptan can directly interact with the human Aryl Hydrocarbon Receptor. researchgate.netmdpi.com Competitive radioligand binding assays, where avitriptan was tested for its ability to displace the high-affinity AhR ligand [3H]-TCDD, confirmed this direct binding. mdpi.com The results of these assays indicated that avitriptan is a low-affinity ligand for the AhR. mdpi.comresearchgate.net

Despite this low affinity, avitriptan was shown to be an activator of the receptor. mdpi.comnih.gov Studies using reporter gene assays revealed that avitriptan could induce AhR-dependent gene expression. mdpi.com It was observed to trigger the nuclear translocation of AhR and enhance its binding to the promoter DNA of the target gene CYP1A1. mdpi.comresearchgate.net This activation suggests that even low-affinity interactions can be functionally significant, leading to downstream cellular responses in a cell-type-specific manner. mdpi.com Among nine triptans tested, avitriptan was identified as the lead AhR-active compound. mdpi.com

AhR-Dependent Gene Induction: Investigation of CYP1A1 Expression Modulation

A key consequence of AhR activation by Avitriptan is the induction of the Cytochrome P450 1A1 (CYP1A1) gene. nih.gov Research demonstrates that Avitriptan treatment leads to a significant increase in CYP1A1 mRNA levels in a manner that is dependent on the presence of a functional AhR. nih.govresearchgate.net In studies using wild-type immortalized human hepatocytes (MIHA cells), Avitriptan produced a 215-fold induction of CYP1A1 mRNA. nih.gov Conversely, in AhR-knockout variants of these cells, Avitriptan did not induce CYP1A1 mRNA, confirming the AhR-dependent nature of this gene induction. nih.govresearchgate.netnih.gov

Induction of CYP1A1 mRNA in MIHA Cells (24-hour incubation)

| Compound | Cell Line | Fold Induction of CYP1A1 mRNA | Reference |

|---|---|---|---|

| Avitriptan | Wild Type | 215-fold | nih.gov |

| Avitriptan | AhR-Knockout | No induction | nih.gov |

| TCDD (control) | Wild Type | 150-fold | nih.gov |

Nuclear Translocation of AhR Triggered by Avitriptan Fumarate

The initial step in the AhR signaling pathway following ligand binding is the translocation of the AhR from the cytoplasm into the nucleus. nih.gov Immunofluorescence microscopy has confirmed that Avitriptan triggers this critical event. nih.govresearchgate.netnih.gov Upon treatment of human intestinal LS174T cells with Avitriptan (100 µM), an observable shift in AhR localization from the cytoplasm to the nucleus occurs. nih.gov While the prototypical AhR agonist TCDD caused a more complete translocation (48–63% of positive nuclei), Avitriptan also clearly promoted nuclear entry of AhR, consistent with its role as an AhR agonist. nih.gov

Chromatin Immunoprecipitation Studies of AhR-DNA Binding in Gene Promoters

To confirm that the nuclear translocation of AhR leads to its binding to target gene promoters, Chromatin Immunoprecipitation (ChIP) assays have been performed. nih.govresearchgate.net These studies reveal that Avitriptan enhances the binding of AhR to the promoter region of the CYP1A1 gene. nih.govresearchgate.netmedvik.cz In human intestinal LS174T cells treated with Avitriptan (100 µM), there was a measurable enrichment of the CYP1A1 promoter with AhR. nih.gov This demonstrates that Avitriptan not only facilitates the movement of AhR into the nucleus but also promotes its engagement with the specific DNA sequences that regulate gene expression. nih.govresearchgate.net

Enrichment of CYP1A1 Promoter with AhR in LS174T Cells

| Compound | Incubation Time | Approximate Fold Increase in AhR Binding | Reference |

|---|---|---|---|

| Avitriptan (100 µM) | 90 min & 18 h | ~2-fold (at 18h) | nih.gov |

| TCDD (10 nM) | 90 min | ~4-fold | nih.gov |

| TCDD (10 nM) | 18 h | ~16-fold | nih.gov |

Neurochemical and Cellular Signaling Pathway Investigations

The primary therapeutic action of triptans is mediated through their agonist activity at serotonin 5-HT1B and 5-HT1D receptors, which are key in modulating neurochemical processes relevant to migraine pathophysiology. nih.gov

Modulation of Neuropeptide Release in Preclinical Models (e.g., CGRP)

A central mechanism in migraine is the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings. nih.gov Triptans, as a class, are understood to act on presynaptic 5-HT1D receptors located on these nerve terminals. nih.gov Activation of these receptors inhibits the release of CGRP. nih.gov This reduction in CGRP levels is believed to prevent the downstream effects of vasodilation and inflammation within the cranial vasculature, contributing to pain relief. nih.gov While this is the established mechanism for the triptan class, specific preclinical studies detailing the modulation of CGRP release by Avitriptan fumarate directly are not extensively documented in the reviewed literature.

Intracellular Signaling Cascades Triggered by Receptor Activation

The activation of target receptors by Avitriptan initiates distinct intracellular signaling cascades.

5-HT1B/1D Receptor Pathway: These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/Go). Upon agonist binding by Avitriptan, the activated G-protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Lowered cAMP levels, in turn, reduce the activity of protein kinase A (PKA), ultimately modulating ion channel function and inhibiting neurotransmitter release.

Aryl Hydrocarbon Receptor (AhR) Pathway: As a ligand-activated transcription factor, the AhR pathway is different. After Avitriptan binding and subsequent nuclear translocation, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). mdpi.com This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, such as CYP1A1, recruiting coactivator proteins to initiate gene transcription. nih.govmdpi.com

Cell-Type Specificity in Receptor Activation and Gene Induction Studies

The inductive effect of Avitriptan on CYP1A1 expression exhibits significant cell-type specificity. nih.govresearchgate.netnih.gov While strong induction was observed in immortalized human hepatocytes (MIHA) and human colon carcinoma cells (LS180 and LS174T), the effect was markedly different in primary cultures of human hepatocytes. nih.gov In these primary cells, Avitriptan caused only a weak and non-significant increase in CYP1A1 mRNA. nih.govresearchgate.net This discrepancy suggests that factors such as cellular metabolism, receptor expression levels, or the presence of specific co-regulatory proteins can vary between cell types, leading to different outcomes even with the same compound. nih.gov This cell-specific response is a critical finding, highlighting that the pharmacological effects of Avitriptan can be highly dependent on the cellular context. nih.govfrontiersin.org

Structure Activity Relationship Sar and Ligand Design Studies

Indole (B1671886) Core Modifications and Their Impact on Serotonin (B10506) Receptor Affinity

The indole ring is the foundational pharmacophore of the triptan class, providing the necessary framework for recognition by serotonin receptors. The nitrogen atom within the indole ring and the aromatic system are crucial for binding.

Indole Nitrogen (N-1): The hydrogen atom on the indole nitrogen is a critical hydrogen bond donor, interacting with a key residue (such as Thr134 in the 5-HT₁ᴮ receptor) in the binding pocket. Alkylation or replacement of this nitrogen generally leads to a significant loss of affinity.

C-2 Position: The C-2 position of the indole ring is typically unsubstituted in high-affinity triptans. The introduction of even small substituents at this position can create steric hindrance within the receptor's binding site, drastically reducing binding affinity.

C-4 to C-7 Positions: While the C-3 and C-5 positions are sites for key side chains, modifications at other positions on the benzene (B151609) portion of the indole ring can modulate properties. For instance, introducing a fluorine atom at the C-7 position has been explored in novel tryptamine (B22526) derivatives to potentially improve drug-like properties and add a new hydrogen bonding interaction, thereby increasing binding affinity. researchgate.net However, for most established triptans, these positions remain unsubstituted to maintain optimal interaction.

Structure-activity studies on triptan derivatives have consistently shown that the tryptamine moiety is fundamental for providing hydrophobic, ionic, and hydrogen bond interactions necessary for high-affinity binding. researchgate.net

Piperazine (B1678402) Ring Substitutions and Resultant Functional Activity

Avitriptan (B195663) features a propyl-piperazine side chain at the C-3 position of the indole core. This chain connects the indole pharmacophore to a 5-methoxy-4-pyrimidinyl group. The piperazine ring is a common motif in many neurologically active drugs and serves several functions.

Linker and Orientation: The piperazine ring acts as a conformationally constrained linker that correctly orients the terminal heterocyclic group (the pyrimidinyl moiety) relative to the indole core for optimal receptor engagement.

Basic Nitrogen: The distal nitrogen atom of the piperazine ring is basic and exists in a protonated, positively charged state at physiological pH. This charge is essential as it forms a crucial ionic bond with a conserved aspartate residue (Asp129 in the 5-HT₁ᴮ receptor) in the transmembrane domain 3 of the receptor, anchoring the ligand in the binding pocket. researchgate.net Structure-activity relationship studies on triptan analogues have confirmed that this positively charged basic amine is essential for efficient receptor interaction and functional activity. nih.gov

Substitutions on the Piperazine Ring: Direct substitution on the carbon atoms of the piperazine ring is generally detrimental to activity, as it can alter the ring's conformation and introduce steric clashes.

N-Aryl/Heteroaryl Group: The nature of the group attached to the second nitrogen of the piperazine ring is a key determinant of affinity and selectivity. In Avitriptan, this is a 5-methoxypyrimidinyl group. Studies on related arylpiperazines show that the electronic and steric properties of this terminal ring system fine-tune the interaction with an extended binding pocket in the receptor. nih.gov Replacing the piperazine ring with a piperidine (B6355638) moiety has been shown in other chemical series to significantly alter receptor affinity, indicating the importance of both nitrogen atoms in the piperazine core for the desired pharmacological profile. nih.gov

Sulfonamide Moiety Influence on Receptor Binding Selectivity

Avitriptan possesses an N-methyl-methanesulfonamide group attached to the C-5 position of the indole ring. This position is a key point of variation among triptans and significantly influences their pharmacological properties.

The C-5 substituent extends into a secondary binding pocket, and its chemical nature modulates the affinity and selectivity profile across different serotonin receptor subtypes. SAR studies have established that introducing electron-withdrawing substituents at the C-5 position generally enhances agonist activity at 5-HT₁ᴮ/₁ᴰ receptors. researchgate.net

The sulfonamide group in Avitriptan, similar to that in Sumatriptan (B127528), is believed to form hydrogen bonds with residues in the binding site, contributing to the high affinity for 5-HT₁ᴮ and 5-HT₁ᴰ receptors. nih.gov While Avitriptan and Sumatriptan both have high affinity for these target receptors, the specific nature of the sulfonamide (N-methyl-methanesulfonamide in Avitriptan vs. N,N-dimethylsulfamoylmethyl in Sumatriptan) can subtly influence binding kinetics and selectivity against other receptors. Avitriptan shows a high and roughly equal affinity for both human 5-HT₁ᴮ and 5-HT₁ᴰ receptors, much like Sumatriptan. researchgate.net This suggests that the N-methyl-methanesulfonamide moiety is highly effective at conferring the desired binding profile without creating significant selectivity between the 5-HT₁ᴮ and 5-HT₁ᴰ subtypes. researchgate.net The primary therapeutic actions of triptans are mediated through agonism at both 5-HT₁ᴮ and 5-HT₁ᴰ receptors. eur.nlnih.gov

Comparative Structural and Functional Analysis with Closely Related Triptans

Comparing Avitriptan with other triptans, such as Sumatriptan and Donitriptan, highlights the impact of subtle structural changes on the pharmacological profile.

Avitriptan vs. Sumatriptan: Avitriptan can be viewed as an analogue of Sumatriptan where the C-3 side chain has been significantly altered. Sumatriptan has a short dimethylaminoethyl side chain, whereas Avitriptan has a longer propyl-piperazinyl-methoxypyrimidinyl chain. Despite this major difference at C-3, their binding profiles at the primary 5-HT₁ᴮ/₁ᴰ receptors are remarkably similar. researchgate.net However, Avitriptan demonstrates significantly higher affinity for the 5-HT₁A receptor and lower affinity for the 5-HT₁F receptor compared to Sumatriptan. Functionally, Avitriptan was found to be more potent than Sumatriptan in constricting bovine middle cerebral artery. researchgate.net In contracting human isolated coronary artery, a model for potential cardiovascular side effects, Avitriptan showed higher potency (pD₂) but slightly lower maximal efficacy (Eₘₐₓ) than Sumatriptan. nih.gov

Avitriptan vs. Donitriptan: Donitriptan is another triptan with a high structural and functional similarity to Avitriptan. researchgate.net Both compounds were found to be ligands for the human Aryl Hydrocarbon Receptor (AhR), an effect not strongly observed in other triptans. researchgate.netbiopsychiatry.com In reporter gene assays, Avitriptan was a more potent activator of AhR signaling than Donitriptan. researchgate.net Structural modeling suggests that both compounds have a similar low-affinity binding mode to the AhR. researchgate.net In structural studies of the 5-HT₁ᴮ receptor, Donitriptan was shown to engage residues from multiple helices (TM3, TM5, TM6, and TM7) and the second extracellular loop (ECL2), with its binding primarily relying on van der Waals interactions. nih.gov Given its structural similarity, Avitriptan is presumed to occupy the binding pocket in a comparable manner.

A higher pKi value indicates a higher binding affinity.

| Receptor Subtype | Avitriptan pKi | Sumatriptan pKi |

|---|---|---|

| 5-HT₁A | 7.0 | < 6.0 |

| 5-HT₁B | 8.0 | 8.0 |

| 5-HT₁D | 8.2 | 8.4 |

| 5-HT₁E | 6.9 | 7.2 |

| 5-HT₁F | 6.5 | 7.5 |

| 5-HT₂A | 5.5 | < 5.0 |

| 5-HT₂C | 5.4 | < 5.0 |

| 5-HT₇ | 6.0 | < 6.0 |

Data sourced from Saxena PR, De Vries P, Wang W, et al. (1997). researchgate.net

| Compound | Potency (pD₂) | Maximal Efficacy (Eₘₐₓ % of K⁺) |

|---|---|---|

| Avitriptan | 7.39 ± 0.09 | 13.0 ± 4.5% |

| Sumatriptan | 6.33 ± 0.09 | 15.5 ± 2.3% |

Data sourced from Saxena PR, De Vries P, Wang W, et al. (1997). nih.gov

Preclinical Pharmacological Characterization

Pharmacokinetic Principles in Non-Human Preclinical Models

The study of how a biological system affects a drug, known as pharmacokinetics, is fundamental in preclinical evaluation. For avitriptan (B195663), these principles were characterized in various animal models to understand its absorption, distribution, metabolism, and elimination (ADME).

Absorption Kinetics in Animal Models

Preclinical studies using radiolabelled [14C]avitriptan in rat models demonstrated that the compound is rapidly absorbed following oral administration. nih.gov Peak plasma concentrations (Cmax) in rats were observed to occur at 0.5 hours post-dose. nih.gov

The absolute bioavailability, which is the fraction of the administered dose that reaches systemic circulation, was determined to be 19.3% in rats. nih.gov This indicates that a significant portion of the drug is cleared by first-pass metabolism after oral ingestion. In comparison, the oral bioavailability in humans was found to be similar, at 17.2%. nih.gov

Table 1: Oral Absorption Kinetics of Avitriptan in Rats

| Parameter | Value | Species |

| Time to Peak Plasma Concentration (Tmax) | 0.5 hours | Rat |

| Absolute Bioavailability | 19.3% | Rat |

| Data sourced from a study involving oral administration of [14C]avitriptan. nih.gov |

Distribution Patterns within Biological Systems in Preclinical Contexts

Following absorption, avitriptan undergoes extensive distribution in the body. Studies in rats revealed that the drug is widely distributed into various tissues. nih.gov A notable finding from these preclinical investigations was the tendency for avitriptan to accumulate in the pigmented tissues of the eye. nih.gov While the passage of the related triptan, sumatriptan (B127528), across the blood-brain barrier is reported to be very limited, specific data on avitriptan's brain penetration in these models is not extensively detailed in the available literature. nih.gov However, studies on other triptans like eletriptan (B1671169) and sumatriptan in rats have shown restricted entry into the brain but a higher concentration in the trigeminal ganglion, a key area implicated in migraine pathophysiology. nih.gov

Metabolic Pathways and Enzyme Interactions (e.g., AhR-induced CYP1A1)

Avitriptan is subject to extensive metabolism, a characteristic confirmed in rat models where the unchanged parent drug constituted only 32% of the total radioactivity in plasma after an oral dose. nih.gov

A significant finding in the metabolic profiling of avitriptan is its interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. nih.gov Research has identified avitriptan as a ligand and a weak agonist of the human AhR. nih.gov This binding directly triggers the AhR signaling cascade, leading to the induction of the Cytochrome P450 1A1 (CYP1A1) gene expression in both hepatic (liver) and intestinal cells. nih.gov CYP enzymes are a major family of enzymes responsible for drug metabolism. The induction of CYP1A1 suggests a specific mechanism for avitriptan's biotransformation. nih.gov This interaction is considered a low-affinity binding. nih.gov

Elimination Mechanisms in Animal Models

The elimination of avitriptan from the body in preclinical models occurs primarily through metabolic clearance followed by excretion. In rats, the plasma terminal elimination half-life is rapid, calculated to be approximately 1 hour. nih.gov

The primary route of excretion for the drug and its metabolites in rats is through the feces, indicative of substantial biliary excretion. nih.gov Renal excretion, or elimination via urine, represents a minor pathway in this species, accounting for only 10% of the total administered dose. nih.gov The majority of the compound is cleared via the hepatobiliary system into the gastrointestinal tract and eliminated in the feces. nih.gov

Table 2: Elimination Characteristics of Avitriptan in Rats

| Parameter | Value | Species |

| Plasma Terminal Half-Life (t½) | ~1 hour | Rat |

| Primary Route of Excretion | Fecal | Rat |

| Urinary Excretion (% of Dose) | 10% | Rat |

| Data sourced from a disposition study using [14C]avitriptan. nih.gov |

Physiological System Responses in Preclinical Models

Beyond its pharmacokinetic profile, the physiological effects of avitriptan, particularly on the vascular system relevant to migraine, were assessed in animal models.

Cerebrovascular Effects in Animal Models (e.g., Carotid Blood Flow Regulation and Arteriovenous Anastomotic Blood Flow)

As a 5-HT1B/1D receptor agonist, avitriptan's primary therapeutic potential was linked to its ability to modulate cranial blood vessel tone. This was investigated in anaesthetized pigs, a model used to predict both antimigraine efficacy and potential coronary side effects.

In these studies, intravenously administered avitriptan was shown to decrease total carotid blood flow. longdom.org This reduction was achieved exclusively by constricting carotid arteriovenous anastomoses (AVAs), which are direct connections between arteries and veins. longdom.org Interestingly, while blood flow through these shunts was reduced, the capillary blood flow to tissues was actually increased. longdom.org

The potency of this effect was quantified, with the intravenous dose of avitriptan required to produce a 50% decrease (ED50) in carotid arteriovenous anastomotic blood flow calculated to be 76 ± 23 micrograms per kilogram. longdom.org

Table 3: Cerebrovascular Effects of Avitriptan in Anesthetized Pigs

| Effect | Measurement | Value |

| Total Carotid Blood Flow | Decrease | - |

| Arteriovenous Anastomotic Blood Flow | Decrease (Primary Effect) | ED50: 76 ± 23 µg/kg i.v. |

| Capillary Blood Flow | Increase | - |

| Data sourced from a study investigating the effects of avitriptan on carotid hemodynamics. longdom.org |

Cardiovascular System Modulation in Preclinical Studies (e.g., Heart Rate and Blood Pressure in Animal Models)

In preclinical investigations using anesthetized pigs, avitriptan fumarate (B1241708) demonstrated effects on the cardiovascular system. core.ac.uknih.gov Studies examined its influence on heart rate and mean arterial blood pressure. Following intravenous administration, avitriptan induced a moderate but statistically significant decrease in heart rate, particularly at higher doses. core.ac.uk The reductions in heart rate after doses of 30, 100, and 300 μg·kg⁻¹ were more pronounced than those observed with corresponding volumes of saline. core.ac.uk Specifically, the percentage decreases in heart rate were -12 ± 3%, -14 ± 4%, and -17 ± 4% for the 30, 100, and 300 μg·kg⁻¹ doses, respectively. core.ac.uk This bradycardic effect is noted as being similar to that observed with sumatriptan in other preclinical experiments. core.ac.uk

Regarding blood pressure, avitriptan caused a slight decrease in mean arterial blood pressure, which was observed at the highest dose administered (300 μg·kg⁻¹). core.ac.uk However, this change in blood pressure was not found to be significantly different from the changes observed in the saline-treated control group. core.ac.uk The primary hemodynamic effect reported in these models was a reduction in total carotid blood flow, which was achieved by selectively decreasing blood flow through arteriovenous anastomoses while increasing capillary blood flow. core.ac.uknih.gov

The table below summarizes the cardiovascular effects observed in the animal model.

Table 1: Cardiovascular Effects of Intravenous Avitriptan in Anesthetized Pigs

| Parameter | Dose (μg·kg⁻¹) | Result | Significance vs. Saline Control |

|---|---|---|---|

| Heart Rate | 30 | Moderate Decrease | More significant than saline |

| 100 | Moderate Decrease | More significant than saline | |

| 300 | Moderate Decrease | More significant than saline |

| Mean Arterial Blood Pressure | 300 | Slight Decrease | Not significantly different |

Preclinical Models of Neurogenic Inflammation and Nociceptive Activation

The trigeminal nerve's activation is a key element in migraine pathophysiology, potentially leading to a process known as neurogenic inflammation in the meningeal vasculature. nih.gov This inflammatory response is characterized by the release of neuropeptides from sensory fibers, resulting in plasma protein extravasation, vasodilation, and mast cell degranulation. nih.govnih.gov Preclinical models often assess a compound's ability to inhibit this process, particularly dural plasma protein extravasation, as a predictor of antimigraine efficacy. nih.gov

Triptans, as a class of 5-HT1B/1D receptor agonists, are effective in these models. nih.govnih.gov Their mechanism is believed to involve the inhibition of neuropeptide release, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal sensory fibers, thereby mitigating the neurogenic inflammatory cascade. nih.govnih.gov While specific studies detailing avitriptan's effect on dural extravasation were not identified in the provided search results, its function as a 5-HT1B/1D receptor agonist aligns it with the established mechanism of this drug class. core.ac.uknih.gov

In addition to inhibiting inflammation, triptans have been studied in preclinical models of nociceptive activation. Research in rats has explored the direct effects of these drugs on the nerve cells that sense pain in the meninges (meningeal nociceptors). nih.gov One study investigating sumatriptan, another 5-HT1B/1D agonist, found that its intravenous administration could paradoxically increase the firing rate of C- and Aδ-meningeal nociceptors. nih.gov This suggests that while triptans work to alleviate migraine, they may also transiently activate the very pain-sensing neurons involved in headache generation. nih.gov

The table below outlines the established effects of the triptan class in relevant preclinical models.

Table 2: Effects of Triptan-Class Drugs in Preclinical Neurogenic and Nociceptive Models

| Preclinical Model | Drug Class | Observed Effect | Mechanism |

|---|---|---|---|

| Neurogenic Dural Extravasation | Triptans (5-HT1B/1D Agonists) | Inhibition of plasma protein extravasation | Inhibition of neuropeptide (e.g., CGRP) release from trigeminal sensory fibers |

| Meningeal Nociceptor Firing (Rat) | Sumatriptan (5-HT1B/1D Agonist) | Increased firing rate of C- and Aδ-units | Direct activation of meningeal nociceptors |

Advanced Analytical Methodologies for Research

Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of pharmaceutical compounds. For avitriptan (B195663) fumarate (B1241708), which possesses an indole (B1671886) structure similar to other triptans, various chromatographic methods can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of triptan-family drugs in both bulk and pharmaceutical formulations. uobasrah.edu.iq Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses.

Detailed Research Findings: Methods developed for other triptans, such as almotriptan (B1666892) malate (B86768) and rizatriptan (B1679398) benzoate (B1203000), provide a strong basis for developing a quantitative HPLC method for avitriptan fumarate. nih.govnih.gov A typical setup would involve a C18 column as the stationary phase, which is effective for separating indole-containing compounds. nih.gov The mobile phase is generally a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as methanol (B129727) or acetonitrile (B52724). nih.govnih.gov The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analyte. nih.gov Detection is commonly performed using a UV detector, as the indole chromophore in triptans exhibits strong UV absorbance. nih.govnih.gov For instance, almotriptan malate is detected at 227 nm, while rizatriptan benzoate is monitored at 225 nm. nih.govnih.gov A similar wavelength in the range of 220-230 nm would likely be suitable for avitriptan fumarate.

Validation of the HPLC method as per International Council for Harmonisation (ICH) guidelines is crucial and would involve assessing parameters such as linearity, precision, accuracy, and robustness. nih.govnih.gov For example, a validated method for almotriptan malate demonstrated linearity in the concentration range of 5–60 µg/mL with a regression coefficient of 0.9999. nih.gov

Table 1: Proposed HPLC Parameters for Quantitative Analysis of Avitriptan Fumarate (based on analogous triptan compounds)

| Parameter | Proposed Condition | Source |

|---|---|---|

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | nih.govnih.gov |

| Mobile Phase | Phosphate buffer (pH 3.2): Methanol (70:30 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.govnih.gov |

| Detection | UV at ~225 nm | nih.gov |

| Injection Volume | 20 µL | nih.gov |

| Temperature | Ambient | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. mdpi.com This is achieved by using columns with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. mdpi.com

Detailed Research Findings: UPLC methods have been successfully applied to the analysis of triptans and their impurities. iosrjournals.org For instance, a stability-indicating UPLC method was developed for eletriptan (B1671169) hydrobromide to separate the main compound from its process-related impurities and degradation products. iosrjournals.org A UPLC system equipped with a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) and a photodiode array (PDA) detector would be highly suitable for the analysis of avitriptan fumarate. iosrjournals.org The PDA detector is particularly useful as it can assess peak purity, which is essential during forced degradation studies. iosrjournals.org The mobile phase composition would be similar to HPLC methods, typically consisting of a buffered aqueous solution and an organic solvent like acetonitrile. iosrjournals.orgresearchgate.net The increased efficiency of UPLC allows for rapid separation, which is beneficial for high-throughput screening and quality control. mdpi.com

Table 2: Proposed UPLC Parameters for Avitriptan Fumarate Analysis (based on analogous triptan compounds)

| Parameter | Proposed Condition | Source |

|---|---|---|

| Stationary Phase | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) | iosrjournals.org |

| Mobile Phase | Methanol-acetonitrile-4.0mM ammonium (B1175870) acetate (70:10:20, v/v/v) | researchgate.net |

| Flow Rate | 0.1 - 0.3 mL/min | mdpi.com |

| Detection | Photodiode Array (PDA) | iosrjournals.org |

| Column Temperature | 40°C | iosrjournals.org |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and efficient tool for quality control. nih.govbiomedpharmajournal.org

Detailed Research Findings: HPTLC methods have been developed for the quantification of various indole alkaloids and related pharmaceutical compounds. nih.govresearchgate.netakjournals.com For the analysis of avitriptan fumarate, pre-coated silica (B1680970) gel 60 F254 plates would serve as the stationary phase. nih.gov A suitable mobile phase for separating indole alkaloids often consists of a mixture of a non-polar solvent like toluene (B28343) or hexane, an intermediate polarity solvent like ethyl acetate, and a polar solvent like methanol, sometimes with the addition of an acid or base to improve peak shape. nih.govbiomedpharmajournal.org For example, a mobile phase of toluene:ethyl acetate:formic acid (7:2:1, v/v/v) has been used for the separation of reserpine (B192253) and ajmalicine. researchgate.net Detection is typically carried out using a densitometric scanner in absorbance or fluorescence mode after development. nih.gov Post-chromatographic derivatization with reagents like Dragendorff's reagent can be used to visualize and quantify alkaloids, though UV detection is often sufficient for compounds with strong chromophores. nih.gov

Table 3: Proposed HPTLC Parameters for Avitriptan Fumarate Analysis (based on analogous indole alkaloids)

| Parameter | Proposed Condition | Source |

|---|---|---|

| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates | nih.gov |

| Mobile Phase | Toluene: Ethyl Acetate: Formic acid: Methanol (3:3:0.6:0.4 v/v/v/v) | biomedpharmajournal.org |

| Application | Bandwise application using an automated sampler | youtube.com |

| Development | Ascending development in a twin-trough chamber | biomedpharmajournal.org |

| Detection | Densitometric scanning at ~220-230 nm | nih.gov |

| Derivatization | Optional: Dragendorff's reagent for visualization | nih.gov |

Spectroscopic Approaches

Spectroscopic methods are indispensable for the structural elucidation and quantification of new chemical entities.

UV/Visible Spectrophotometry for Compound Characterization and Quantification

UV/Visible spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that contain chromophoric groups. The indole nucleus in avitriptan fumarate is a strong chromophore, making this technique highly applicable.

Detailed Research Findings: Numerous UV spectrophotometric methods have been validated for the estimation of triptans in bulk and dosage forms. rjptonline.orgigmpublication.orgresearchgate.net The maximum absorbance (λmax) for triptans typically falls within the 220-290 nm range. For example, sumatriptan (B127528) succinate (B1194679) shows a λmax at 220 nm in distilled water and 229 nm in acetonitrile. rjptonline.orgigmpublication.org Zolmitriptan (B1197) exhibits a λmax at 236 nm. researchgate.net To develop a method for avitriptan fumarate, the compound would be dissolved in a suitable solvent, such as methanol, water, or a buffer, and the spectrum would be scanned across the UV range to determine the λmax. rjptonline.orgigmpublication.org The method would then be validated for linearity by preparing a series of dilutions and measuring their absorbance, establishing a calibration curve according to Beer-Lambert law. rjptonline.org

Table 4: Reported UV Absorption Maxima (λmax) for Various Triptan Compounds

| Compound | Solvent | λmax (nm) | Source |

|---|---|---|---|

| Sumatriptan Succinate | Distilled Water | 220 | rjptonline.org |

| Sumatriptan Succinate | Acetonitrile | 229 | igmpublication.org |

| Almotriptan Malate | Methanol/Water/Acetic Acid | 227 | nih.gov |

| Rizatriptan Benzoate | Phosphate Buffer/Methanol | 225 | nih.gov |

| Zolmitriptan | Not Specified | 236 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. hyphadiscovery.comnih.gov

Detailed Research Findings: The structural elucidation of indole alkaloids is heavily reliant on 1D and 2D NMR techniques. nih.govmagritek.com For avitriptan fumarate, a complete structural assignment would be achieved by acquiring a suite of NMR spectra. A ¹H NMR spectrum would reveal the number of different types of protons and their splitting patterns, providing information about neighboring protons. A ¹³C NMR spectrum would identify all unique carbon environments in the molecule.

To establish connectivity, 2D NMR experiments are essential. A Correlation Spectroscopy (COSY) experiment maps ¹H-¹H coupling correlations, helping to piece together spin systems. hyphadiscovery.com A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded ¹H-¹³C pairs. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows correlations between protons and carbons over two to three bonds, allowing the assembly of the complete molecular structure by connecting different fragments. hyphadiscovery.com For the fumarate counter-ion, a characteristic singlet would be expected in the ¹H NMR spectrum around 6.5 ppm. The specific chemical shifts for the avitriptan moiety would depend on its unique substituents, but would be interpreted based on established chemical shift ranges for indole alkaloids. magritek.com

Table 5: Common NMR Experiments for Structural Elucidation of Avitriptan Fumarate

| Experiment | Information Obtained |

|---|---|

| ¹H NMR | Number, environment, and coupling of protons. |

| ¹³C NMR | Number and electronic environment of carbon atoms. |

| COSY | Connectivity between coupled protons (¹H-¹H correlations). |

| HSQC | Direct one-bond correlations between protons and carbons (¹H-¹³C). |

| HMBC | Long-range (2-3 bond) correlations between protons and carbons for assembling the molecular skeleton. |

| NOESY | Through-space correlations between protons, useful for determining stereochemistry. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. researchgate.netresearchgate.net The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes, such as stretching and bending. globalresearchonline.net This absorption pattern creates a unique spectral "fingerprint" that is highly characteristic of the compound's molecular structure. researchgate.netbiomedscidirect.com

In the analysis of a complex pharmaceutical compound like Avitriptan fumarate, FTIR spectroscopy allows for the qualitative identification of its key chemical moieties. The structure of Avitriptan contains an indole ring, a sulfonamide group, a piperazine (B1678402) ring, and a pyrimidine (B1678525) ring. Each of these functional groups exhibits characteristic absorption bands in the infrared spectrum. For instance, the N-H stretching of the indole and sulfonamide groups, C=C stretching within the aromatic rings, C-N stretching of the piperazine ring, and S=O stretching of the sulfonamide group would all be expected to appear at distinct wavenumber regions. nih.gov

The analysis is typically performed by mixing the sample powder with potassium bromide (KBr) to form a pellet or by using Attenuated Total Reflectance (ATR-FTIR), which allows for analysis with minimal sample preparation. biomedscidirect.comnih.gov By comparing the obtained spectrum with reference spectra or standard correlation tables, researchers can confirm the presence of the expected functional groups, thereby verifying the chemical identity of Avitriptan.

Table 1: Expected FTIR Absorption Bands for Avitriptan Functional Groups

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (R-SO₂-NHR') | N-H Stretch | 3300 - 3200 |

| Indole | N-H Stretch | 3400 - 3300 |

| Aromatic Rings | C-H Stretch | 3100 - 3000 |

| Methylene (-CH₂-) | C-H Stretch | 2950 - 2850 |

| Aromatic Rings | C=C Stretch | 1600 - 1450 |

| Sulfonamide (R-SO₂-NHR') | S=O Asymmetric & Symmetric Stretch | 1350 - 1300 & 1170 - 1150 |

| Amine/Piperazine | C-N Stretch | 1250 - 1020 |

Note: This table is illustrative, based on standard functional group absorption regions. Actual peak positions can vary based on the complete molecular structure and sample matrix.

Mass Spectrometry and Hybrid Techniques (e.g., LC-MS/MS)

Mass spectrometry (MS) is an indispensable tool in pharmaceutical analysis for determining the molecular weight and structure of compounds. When coupled with a separation technique like liquid chromatography (LC), the resulting hybrid method, LC-MS/MS, offers exceptional sensitivity and selectivity for quantifying drugs and their metabolites in complex biological matrices. nih.govmdpi.com This technique has become a "gold standard" for in vivo drug analysis. nih.gov

The process involves introducing a sample into the LC system, where the compound of interest (Avitriptan) is separated from other components. The eluent from the LC column is then directed into the mass spectrometer. An ionization source, typically electrospray ionization (ESI), generates charged parent ions of the analyte. nih.gov In a tandem mass spectrometer (like a triple quadrupole), these parent ions are selected and fragmented through collision-induced dissociation to produce specific product ions. nih.gov The instrument monitors the transition from a specific parent ion to a specific product ion in a process called Multiple Reaction Monitoring (MRM), which provides high specificity and quantitative accuracy. researchgate.netresearchgate.net

For Avitriptan, an LC-MS/MS method would involve optimizing the chromatographic conditions to achieve a sharp peak with a suitable retention time. In the mass spectrometer, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Fragmentation would likely occur at the bonds of the piperazine side chain, which is a common fragmentation pathway for triptan-class molecules. nih.gov The development of such methods is crucial for pharmacokinetic studies, requiring validation for linearity, accuracy, precision, and sensitivity, with lower limits of quantification often reaching the picogram-per-milliliter (pg/mL) level. nih.gov Hybrid high-resolution mass spectrometry, such as quadrupole time-of-flight (QTOF), can also be used for identifying unknown impurities by providing accurate mass measurements, which helps in determining their elemental composition. nih.gov

Table 2: Typical Parameters for LC-MS/MS Analysis of Triptan-Class Compounds

| Parameter | Description | Example from Triptan Analysis |

| Sample Preparation | Extraction from biological matrix (e.g., plasma, serum) | Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). nih.govresearchgate.net |

| Chromatography | Reversed-phase HPLC or UPLC | C18 column with a mobile phase of acetonitrile and formic acid in water. mdpi.comresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI) | Positive Ion Mode is typically used for triptans. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitoring specific precursor-to-product ion transitions for the analyte and internal standard. researchgate.net |

| Linear Range | Range of accurate quantification | Typically in the range of 0.5 to 100 ng/mL. mdpi.comnih.gov |

| Sensitivity (LLOQ) | Lower Limit of Quantification | As low as 100-250 pg/mL for some triptans. nih.gov |

Electrochemical Methods in Compound Analysis

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the analysis of pharmaceutical compounds. mdpi.commdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are based on measuring the current response of an electroactive analyte to a controlled potential applied at an electrode surface. nih.gov These methods are particularly suitable for compounds that can be oxidized or reduced.

The molecular structure of Avitriptan contains electroactive moieties, including the indole nucleus and tertiary amine nitrogens in the piperazine ring, which are susceptible to oxidation. In an electrochemical analysis, a working electrode (often a glassy carbon electrode, which may be modified with nanomaterials to enhance sensitivity) is immersed in a buffered solution containing Avitriptan. nih.gov As the potential is scanned, Avitriptan would be oxidized at a specific potential, generating a current peak whose height is proportional to its concentration. researchgate.net

Research on the related triptan, eletriptan, has demonstrated that voltammetric methods can achieve high sensitivity, with a limit of detection in the nanomolar range. The electro-oxidation was found to involve the amine nitrogen atom. Such methods can be developed and validated for the determination of Avitriptan in pharmaceutical formulations. The analysis involves optimizing parameters such as pH, scan rate, and accumulation time to achieve the best signal. nih.govresearchgate.net

Table 3: Illustrative Findings from Electrochemical Analysis of Eletriptan

| Parameter | Finding |

| Technique | Square Wave Voltammetry |

| Working Electrode | Multiwall Carbon Nanotubes (MWCNTs) Modified Electrode |

| Buffer | Britton-Robinson (BR) buffer (pH 3) |

| Oxidation Peak | ~0.75 V |

| Proposed Mechanism | Oxidation of the amine nitrogen atom |

| Linear Range | 0.027 to 1.1 µg/mL |

| Limit of Detection (LOD) | 0.008 µg/mL |

Source: Data based on the analysis of the structurally similar compound Eletriptan.

Radio-Ligand Binding Assays for Receptor Interaction Studies

Radio-ligand binding assays are a fundamental tool in pharmacology for characterizing the interaction between a compound and its target receptor. These assays measure the affinity of a drug for a receptor by using a radiolabeled version of a known ligand (a "radioligand"). The principle is based on competition: the unlabeled test compound (Avitriptan) competes with the radioligand for binding to the receptor. The ability of Avitriptan to displace the radioligand provides a measure of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Avitriptan was designed as a 5-HT1B/1D receptor agonist. nih.govresearchgate.net Binding assays using cell lines expressing these human serotonin (B10506) receptors are essential to quantify its affinity and selectivity. In such an assay, membranes from these cells would be incubated with a specific 5-HT1B or 5-HT1D radioligand (e.g., [3H]-sumatriptan or similar) and varying concentrations of Avitriptan. nih.gov The amount of bound radioactivity is measured, and the data are used to calculate the affinity of Avitriptan for these target receptors. nih.gov

Interestingly, research has also used radio-ligand competitive binding assays to explore off-target interactions. A study identified Avitriptan as a low-affinity ligand of the Aryl Hydrocarbon Receptor (AhR). nih.govresearchgate.net In that assay, Avitriptan was shown to compete with the high-affinity AhR radioligand [3H]-TCDD, confirming a direct interaction. nih.gov This demonstrates the utility of binding assays in not only confirming on-target activity but also in identifying potential off-target effects.

Table 4: Receptor Binding Affinity Data for Avitriptan

| Receptor | Assay Type | Finding | Binding Affinity |

| Aryl Hydrocarbon Receptor (AhR) | Competitive Radio-Ligand Binding Assay | Identified as a low-affinity ligand. nih.govresearchgate.net | -3.1 kcal/mol (Docking study value) |

| 5-HT1B/1D Receptors | Functional Assays | Characterized as a potent agonist. nih.govresearchgate.net | pD₂: 7.39 (in human coronary artery) |

Note: pD₂ is the negative logarithm of the EC₅₀ value, indicating potency in functional assays. The binding affinity for AhR is presented as a calculated docking score from the same study. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in elucidating the binding mode of Avitriptan (B195663) and identifying key interactions that govern its affinity for a target.

Computational studies have successfully predicted the binding mode of Avitriptan within the ligand-binding domain (LBD) of the human Aryl Hydrocarbon Receptor (AhR). mdpi.comresearchgate.netnih.gov In these simulations, Avitriptan was identified as a low-affinity ligand of AhR. mdpi.comnih.gov The docking analyses revealed specific interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the Avitriptan-AhR complex. researchgate.net While detailed docking studies of Avitriptan specifically with its primary therapeutic targets, the 5-HT1B and 5-HT1D receptors, are not extensively detailed in the available literature, docking simulations of other triptans and ligands for these receptors have been performed. nih.govnih.govacs.org These studies on related compounds show that triptans generally accommodate well within the 5-HT1B receptor binding pocket. nih.gov The binding of agonists to these serotonin (B10506) receptors typically involves key interactions with conserved residues. nih.govacs.org For instance, in the 5-HT1B receptor, the orthosteric binding pocket is formed by residues that are conserved across the 5-HT receptor family, which clarifies the family-wide agonist activity of serotonin-like compounds. nih.gov The structural basis for the selectivity of triptans for 5-HT1B/1D receptors over other subtypes, such as the 5-HT2B receptor, has been attributed to differences in the shape and volume of the ligand-binding pocket. nih.gov

The predicted binding of Avitriptan to the human AhR LBD involves specific amino acid residues, as detailed in the table below.

| Interacting Residue | Type of Interaction |

| Thr289 | Hydrophobic |

| His291 | Hydrophobic |

| Phe295 | Hydrophobic |

| Phe324 | Hydrophobic |

| Met348 | Hydrophobic |

| Phe351 | Hydrophobic |

| Leu353 | Hydrophobic |

| Ser364 | Hydrophobic |

| Gln383 | Hydrophobic |

| Note: | Based on docking studies with the homology model of hAhR LBD. researchgate.net |

In the absence of an experimentally determined crystal structure for the human Aryl Hydrocarbon Receptor (AhR), homology modeling has been employed to generate a three-dimensional model of its ligand-binding domain (LBD). mdpi.comresearchgate.netnih.gov This computational approach constructs a model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein. For the hAhR LBD, the I-TASSER server was utilized, which combines multiple threading, ab initio folding, and structure refinement to build reliable models. researchgate.net The generated model of the hAhR LBD was crucial for subsequent molecular docking studies with Avitriptan. mdpi.comresearchgate.netnih.gov

Similarly, homology models of the 5-HT1B and 5-HT1D receptors have been developed based on the crystal structures of related G-protein coupled receptors (GPCRs), such as bovine rhodopsin or the β2-adrenergic receptor, and more recently, based on the crystal structures of the 5-HT1B and 5-HT2B receptors themselves. nih.govchemaxon.com These models are invaluable tools for investigating the binding of triptans and other ligands, helping to rationalize their structure-activity relationships and selectivity profiles. nih.govnih.govacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide a dynamic view of ligand-receptor interactions, allowing for the study of conformational changes and the stability of the complex over time.

To refine the homology model of the human AhR LBD and prepare it for docking studies, molecular dynamics simulations were performed. mdpi.com An energy-minimized model was subjected to a 10-nanosecond MD simulation at 298 K. mdpi.com This process allows the model to relax into a more energetically favorable and stable conformation, which is more representative of its state in a biological environment. The stability of protein-ligand complexes, such as those involving serotonin receptors, is a key focus of MD simulations, with analyses often centered on the root-mean-square deviation (RMSD) of atomic positions to quantify structural stability over the simulation period. nih.gov

MD simulations are instrumental in elucidating the intricate mechanisms of ligand-protein binding. By observing the trajectory of the ligand as it interacts with the receptor's binding pocket, researchers can identify key intermediate states and conformational adjustments in both the ligand and the protein. nih.gov In the context of Avitriptan's interaction with the hAhR, the refined receptor structure from MD simulations was used for docking, which in turn helped to understand how Avitriptan, as a low-affinity ligand, could activate the receptor. mdpi.comnih.gov For the 5-HT1B/1D receptors, MD simulations of other ligands have revealed the importance of specific residues in stabilizing the ligand within the binding pocket and in initiating the conformational changes that lead to receptor activation. nih.govchemrxiv.org These simulations can also help to calculate the binding free energies, providing a quantitative measure of the affinity between the ligand and the receptor. nih.gov

Quantum Mechanical (QM) and Hybrid QM/MM Approaches

Quantum mechanical methods, such as Density Functional Theory (DFT), provide a highly accurate description of electronic structure and can be used to study the reactivity and electronic properties of molecules like Avitriptan. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of QM for a specific region of interest (e.g., the ligand and the active site) with the efficiency of MM for the larger protein environment.

Currently, specific studies employing QM or QM/MM approaches for the detailed analysis of Avitriptan fumarate (B1241708) are not prominently available in the reviewed scientific literature. However, the application of these methods to similar molecules and receptor systems is well-established. nih.gov DFT, for example, is used to calculate properties like molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity. nih.gov QM/MM methods are particularly powerful for studying enzymatic reactions and ligand binding events where electronic changes, such as bond formation or breaking and charge transfer, are critical. The application of such methods to Avitriptan could provide deeper insights into its interaction with 5-HT1B/1D receptors at an electronic level, further elucidating the mechanism of agonism.

Electronic Structure Calculations

For triptans containing a sulfonamide group, like Avitriptan, the calculations indicated that chemical activity is likely centered around the oxygen and nitrogen atoms of this group. koreascience.kr The general structure of triptans was designed based on the serotonin (5-HT) molecule to achieve affinity for 5-HT receptors. wikipedia.org The core indole (B1671886) structure is a key feature, and modifications to the side chains influence the electronic distribution and, consequently, the receptor binding and pharmacokinetic properties. wikipedia.org For instance, an electron-withdrawing group at the C2 position of the indole ring can convert a 5-HT agonist into an antagonist. wikipedia.org

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the electron-donating and accepting capabilities of a molecule. For a related anti-neurodegenerative drug, Orphenadrine hydrochloride, density functional theory (DFT) calculations revealed that a low HOMO-LUMO energy gap is indicative of electron transport within the molecule, which is often correlated with its bioactivity. ijpsjournal.com Similar principles would apply to the electronic structure of Avitriptan, where the distribution of electron density governs its interaction with receptor sites.

Table 1: Calculated Electronic Properties of Representative Triptan Derivatives

| Compound | Total Energy (kcal/mol) | Band Gap (eV) |

| Sumatriptan (B127528) | -89391.2 | 8.87 |

| Naratriptan | -84737.5 | 8.92 |

| Rizatriptan (B1679398) | -74258.9 | 8.78 |

| Eletriptan (B1671169) | -109315.0 | 8.70 |

Data adapted from a theoretical study on triptan derivatives using the semi-empirical PM3 method. koreascience.kr

Reaction Mechanism Studies Related to Synthesis or Metabolism

Computational studies on the specific reaction mechanisms for the synthesis of Avitriptan fumarate are not extensively documented in publicly accessible literature. However, the synthesis of related triptans, such as eletriptan, has been described, providing a basis for understanding the likely synthetic pathways. nih.gov These syntheses often involve multi-step processes, and computational chemistry can be employed to elucidate the mechanisms of key transformations. For example, computational elucidation of the reaction mechanism for the synthesis of pyrrolidinedione derivatives has been performed using quantum chemical studies to investigate Michael addition, Nef-type rearrangement, and cyclization stages. nih.gov

Regarding its metabolism, Avitriptan is known to be a substrate for cytochrome P450 enzymes. researchgate.net A multi-omic analysis of migraine attacks treated with sumatriptan, another triptan, provided insights into the metabolic consequences of triptan administration. nih.govresearchgate.netnews-medical.netnih.govresearcher.life This study identified changes in the levels of several metabolites, including cortisol and glutamine, following triptan treatment. nih.govresearchgate.netnews-medical.netnih.govresearcher.life The change in sumatriptan levels was found to correlate with the expression of genes such as GNAI1 and VIPR2, which are involved in regulating cAMP levels. nih.govnews-medical.netnih.govresearcher.life Furthermore, the study suggested an effect on fatty acid oxidation. nih.govresearchgate.netnih.govresearcher.life While this study focused on sumatriptan, the findings offer a framework for investigating the metabolic pathways of Avitriptan through similar computational and experimental approaches. In silico tools for metabolism prediction can simulate the metabolic fate of drug candidates, as demonstrated in a study that used the Meteor software to predict human-specific metabolites of hepatotoxic drugs. researchgate.net

Free Energy Calculations for Binding Affinity Prediction (e.g., MM/GBSA, Alchemical Methods)

Free energy calculations are pivotal in predicting the binding affinity of a ligand to its receptor, thereby guiding drug design and optimization. For Avitriptan, docking studies and homology modeling have been employed to investigate its interaction with the human Aryl Hydrocarbon Receptor (AhR). researchgate.netmdpi.com These studies identified Avitriptan as a low-affinity ligand of AhR. researchgate.netmdpi.com

While specific Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or alchemical free energy calculations for Avitriptan are not detailed in the available literature, these methods are standard in computational drug discovery. researchgate.net MM/GBSA is an end-state method that calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. researchgate.net Alchemical free energy calculations, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), provide a more rigorous, albeit computationally intensive, approach to calculate relative and absolute binding free energies. nih.govnih.govresearchgate.netlivecomsjournal.orgyoutube.com These methods involve the non-physical transformation ("alchemical mutation") of a molecule from one state to another to compute the free energy difference. nih.govnih.govresearchgate.netlivecomsjournal.orgyoutube.com

The application of these methods to serotonin receptor agonists, the primary target class for triptans, would be instrumental in understanding the determinants of binding affinity and selectivity. ijpsjournal.comnih.govresearchgate.net

Table 2: Reported Binding Profile of Avitriptan

| Receptor | Binding Affinity (pKi) | Notes |

| 5-HT1B/1D | Comparable to sumatriptan | Selective agonist. nih.gov |

| Aryl Hydrocarbon Receptor (AhR) | Low-affinity ligand | Identified via competitive binding assay and homology docking. researchgate.netmdpi.com |

Application of Machine Learning in Drug Discovery Research

Emerging Research Avenues and Future Perspectives

Investigation of Novel Off-Target Receptor Interactions for Repurposing Applications (e.g., AhR as an Off-Label Target)

Recent investigations have revealed that Avitriptan (B195663) fumarate (B1241708) interacts with biological targets beyond the serotonergic system, opening possibilities for repurposing the compound. A significant finding in this area is the identification of Avitriptan as a ligand and agonist for the Aryl Hydrocarbon Receptor (AhR). nih.govnih.govresearchgate.net

Research has demonstrated that among a panel of nine triptans, Avitriptan was a lead compound in activating AhR signaling pathways. nih.govresearchgate.net It functions as a weak, low-affinity ligand of the human AhR. nih.govnih.gov This interaction is significant because the AhR is a transcription factor involved in regulating various physiological and pathophysiological processes, including immune responses. nih.govresearchgate.net

Key research findings indicate that Avitriptan's activation of AhR is cell-type specific. For instance, it induces the expression of the target gene CYP1A1 in human colon carcinoma cells (LS180) and immortalized human hepatocytes, but not in primary cultures of normal human hepatocytes. nih.govnih.gov This specificity suggests that orally administered Avitriptan, which has low bioavailability, could potentially be repurposed for local intestinal treatments, for example in inflammatory bowel disease (IBD), without causing undesirable systemic AhR-related effects. nih.gov The mechanism involves Avitriptan triggering the nuclear translocation of AhR and its subsequent binding to DNA promoter regions of target genes. nih.govnih.gov This potential for off-label therapeutic application warrants further investigation into its anti-inflammatory capabilities. nih.gov

Other research has also touched upon the interaction of triptans, including Avitriptan, with components of the immune system, noting an inhibition of natural killer cell activity and neutrophil secretion of pro-matrix metalloproteinase-9, suggesting a potential role in modulating inflammatory processes. nih.gov

Development of Next-Generation Triptan Analogues with Tailored Pharmacological Profiles